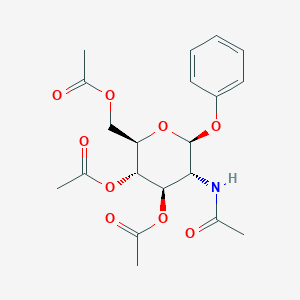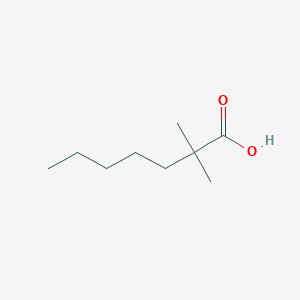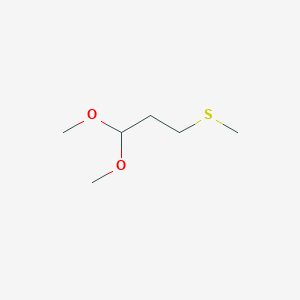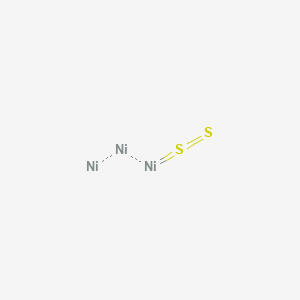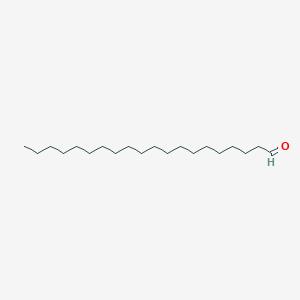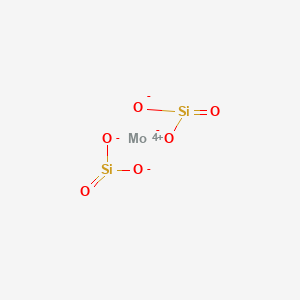
Cadmium diethyldithiocarbamate
Overview
Description
Cadmium diethyldithiocarbamate is an organometallic compound with the chemical formula C₁₀H₂₀CdN₂S₄. It is known for its coordination chemistry, where it forms complexes with various metal ions.
Mechanism of Action
Target of Action
Cadmium diethyldithiocarbamate (CdDTC) primarily targets metallothionein-bound cadmium (Cd) . Metallothionein is a protein that binds to heavy metals, including cadmium, and plays a role in their detoxification . CdDTC also has a high reactivity with thiol groups, which are present in many human and microbial enzymes .
Mode of Action
CdDTC interacts with its targets through its metal-binding abilities . It forms an insoluble complex with cadmium, which is highly insoluble in water, human serum, and other solvents but soluble in pure dimethyl sulfoxide . This complex formation is the primary mode of action of CdDTC .
Biochemical Pathways
It is known that cadmium, a component of cddtc, can disrupt various biochemical and molecular mechanisms, including oxidative stress induction, disruption of ca2+ signaling, interference with cellular signaling pathways, and epigenetic modifications .
Pharmacokinetics
The pharmacokinetics of CdDTC involve the absorption, distribution, metabolism, and excretion (ADME) of the compound. The compound is known to protect mice from a lethal dose of cadmium, especially when treatment is delayed for at least 30 minutes after cadmium administration . The lowest molar dose ratio of CdDTC to cadmium that resulted in 100% survival following an otherwise lethal dose of cadmium was 7.6 .
Result of Action
The primary result of CdDTC’s action is the mobilization and excretion of metallothionein-bound cadmium . This leads to a decrease in the body burden of cadmium, which can have various health benefits given the toxic effects of cadmium .
Action Environment
The action, efficacy, and stability of CdDTC can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . Furthermore, the compound’s stability can be influenced by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
Cadmium diethyldithiocarbamate interacts with various biomolecules. It forms complexes with metal ions, but not with Ca++ or Mg++ . The complex with cadmium is highly insoluble in water, 0.1 N HCl, 0.1 N NaOH, human serum, and carbon tetrachloride, but it is soluble in pure dimethyl sulfoxide .
Cellular Effects
This compound can disrupt cellular signaling pathways, resulting in complex and varied biological effects that significantly influence cell growth, differentiation, apoptosis, and stress responses . It interferes with crucial signaling pathways, including but not limited to the MAPK, NF-κB, and p53 pathways, either through direct or indirect mechanisms .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It forms a complex with cadmium, which is highly insoluble in various solvents . This complex formation is a key aspect of its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it has been found that compounds like this compound are effective in mobilizing renal, intestinal, and testicular cadmium . Those analogs with slightly greater lipid than aqueous solubility were more effective in this regard .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For instance, it has been found that more than 98 percent of mice treated with 500 mg per kg of this compound 30 min to five hours after cadmium administration survived .
Metabolic Pathways
This compound is involved in various metabolic pathways. Chronic low cadmium exposure has been associated with distinct pathologies in many organ systems, including liver and kidney damage, osteoporosis, carcinogenicity, or reproductive toxicity .
Transport and Distribution
This compound is transported and distributed within cells and tissues in various ways. For example, it has been found that this compound is majorly stored in the soluble fraction and cell walls .
Subcellular Localization
In terms of subcellular localization, this compound is majorly stored in the soluble fraction and cell walls, which is an important cadmium detoxification mechanism in leaves .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium diethyldithiocarbamate can be synthesized through the reaction of cadmium salts with diethyldithiocarbamate ligands. One common method involves the reaction of cadmium chloride with sodium diethyldithiocarbamate in an aqueous medium. The reaction is typically carried out at room temperature, and the product is precipitated out of the solution .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods. The process may include additional purification steps such as recrystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cadmium diethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield cadmium metal.
Substitution: The diethyldithiocarbamate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve the use of other dithiocarbamate ligands or similar compounds.
Major Products:
Oxidation: Cadmium oxide and sulfur-containing by-products.
Reduction: Cadmium metal and diethyldithiocarbamate derivatives.
Substitution: New cadmium complexes with different ligands.
Scientific Research Applications
Cadmium diethyldithiocarbamate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Zinc diethyldithiocarbamate: Used as a catalyst in polymerization reactions and has similar coordination properties.
Nickel diethyldithiocarbamate: Known for its use in catalysis and as a precursor for nickel sulfide nanoparticles.
Copper diethyldithiocarbamate: Utilized in agriculture as a fungicide and in the synthesis of copper-based materials.
Uniqueness: Cadmium diethyldithiocarbamate is unique due to its specific coordination chemistry with cadmium ions, which imparts distinct properties and applications. Its ability to form stable complexes with cadmium makes it particularly valuable in the synthesis of cadmium-based materials and in applications requiring cadmium ion detection and chelation .
Properties
IUPAC Name |
cadmium(2+);N,N-diethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NS2.Cd/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOALHQRKUYNIC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20CdN2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020228 | |
| Record name | Cadmium diethyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to cream-colored solid; Insoluble in water; [HSDB] Powder; Slightly soluble in water; [MSDSonline] | |
| Record name | Cadmium, bis(diethyldithiocarbamato)- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4121 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Mostly soluble in benzene, carbon disulfide, chloroform; insoluble in gasoline, Insoluble in water | |
| Record name | CADMIUM, BIS(DIETHYLDITHIOCARBAMATO)- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2941 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.39 | |
| Record name | CADMIUM, BIS(DIETHYLDITHIOCARBAMATO)- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2941 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to cream-colored rods | |
CAS No. |
14239-68-0 | |
| Record name | Cadmium diethyldithiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14239-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadmium, bis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium diethyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium bis(diethyldithiocarbamate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DITIOCARB CADMIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F138H50FW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CADMIUM, BIS(DIETHYLDITHIOCARBAMATO)- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2941 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
255 °C | |
| Record name | CADMIUM, BIS(DIETHYLDITHIOCARBAMATO)- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2941 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


